molecular formula C17H24O4 B1343584 Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate CAS No. 898757-63-6

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Cat. No.: B1343584
CAS No.: 898757-63-6
M. Wt: 292.4 g/mol
InChI Key: UOBIWNBDDOHOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIWNBDDOHOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645785
Record name Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-63-6
Record name Ethyl ε-oxo-4-propoxybenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profiling and Crystallization Thermodynamics of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility behavior, thermodynamic analysis, and crystallization protocols for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (CAS: 898757-63-6). This compound serves as a critical intermediate in the synthesis of fine pharmaceutical ingredients and liquid crystal precursors, typically synthesized via Friedel-Crafts acylation of propyl phenyl ether with adipyl chloride monoethyl ester.

Executive Summary

The purification of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (hereafter E-6-OPH ) is a pivotal unit operation in the manufacturing of downstream pharmaceutical actives. As a keto-ester with a lipophilic propoxy tail, E-6-OPH exhibits a complex solubility landscape that is highly sensitive to solvent polarity and temperature. This guide provides a technical framework for determining its solubility, modeling its dissolution thermodynamics, and designing an optimal cooling crystallization process.

Physicochemical Profile & Molecular Architecture

Understanding the solute-solvent interaction requires analyzing the molecular moieties of E-6-OPH.

FeatureChemical MoietyEffect on Solubility
Lipophilic Tail 4-n-Propoxy groupEnhances solubility in non-polar solvents (Toluene, Hexane).
Aromatic Core Phenyl ringProvides

-

stacking potential; increases solubility in aromatic solvents.
Polar Linker C6 Alkyl Chain (Hexanoate)Adds flexibility; moderate impact on polarity.
Polar Heads Ketone (C6) & Ester (Ethyl)Hydrogen bond acceptors; enhances solubility in polar protic/aprotic solvents (Alcohols, Acetone).
  • Molecular Formula:

    
    
    
  • Molecular Weight: 292.37 g/mol

  • CAS Number: 898757-63-6[1][2][3][4]

  • Predicted Melting Point: 55°C – 65°C (Typical for para-substituted phenone esters)

Experimental Methodology: Solubility Determination

To generate reliable solubility data, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its higher precision in detecting the exact dissolution point (cloud point).

Protocol: Dynamic Laser Monitoring
  • Preparation: Weigh a precise mass of E-6-OPH (

    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Heating: Heat the mixture linearly (e.g., 2 K/min) until the solid completely dissolves. A laser beam passes through the solution; maximum transmission indicates complete dissolution.

  • Cooling: Cool the solution slowly. The temperature at which the laser transmission drops (nucleation/turbidity) is recorded, though the dissolution temperature (

    
    ) is used for solubility curves to avoid metastability width errors.
    
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are the molar masses of the solute and solvent, respectively.[5]

Thermodynamic Modeling

Accurate modeling is essential for process simulation. The solubility data is typically correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of E-6-OPH.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis, we derive the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of the solution:
  • Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with temperature).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Expert Insight: For keto-esters like E-6-OPH, dissolution is typically endothermic and entropy-driven . The disruption of the crystal lattice requires energy (


), but the increased disorder of the flexible hexanoate chain in solution drives the process (

).

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and the functional groups of E-6-OPH, the expected solubility hierarchy is:

Toluene > Ethyl Acetate > Acetone > Ethanol > Methanol > Water

  • Toluene: Excellent solvent due to

    
    -
    
    
    
    interactions with the phenyl ring.
  • Alcohols (Ethanol/Methanol): Good solubility at high temperatures (reflux), but poor solubility at low temperatures. This steep solubility curve makes alcohols ideal antisolvents or cooling crystallization solvents for high yield.

  • Water: Practically insoluble; useful for washing away inorganic salts (e.g.,

    
     residues from Friedel-Crafts).
    
Quantitative Data Summary (Projected)
SolventSolubility at 283.15 K (

)
Solubility at 323.15 K (

)

(kJ/mol)
Suitability for Crystallization
Methanol Low (~0.005)Moderate (~0.040)HighExcellent (High Recovery)
Ethanol Low (~0.008)High (~0.080)HighExcellent (Green Solvent)
Ethyl Acetate ModerateVery HighModerateGood (Purification)
Toluene HighVery HighLowPoor (Low Yield)

Process Application: Cooling Crystallization Workflow

The following diagram illustrates the optimized purification workflow for E-6-OPH, utilizing the steep solubility curve in Ethanol.

G Start Crude E-6-OPH (Contains Isomers/Salts) Dissolution Dissolution Solvent: Ethanol (99%) Temp: 65°C (Reflux) Start->Dissolution Charge Reactor Filtration Hot Filtration Remove Insoluble Salts Dissolution->Filtration Remove Mechanical Impurities Cooling Controlled Cooling Rate: 0.5°C/min Target: 5°C Filtration->Cooling Clear Filtrate Nucleation Nucleation Onset (Metastable Zone Limit) Cooling->Nucleation Supersaturation Generation Separation Solid-Liquid Separation (Centrifugation) Nucleation->Separation Crystal Growth Separation->Dissolution Mother Liquor Recycle (Optional) Drying Vacuum Drying 40°C, <50 mbar Separation->Drying Wet Cake Product Pure E-6-OPH (>99.5% Purity) Drying->Product

Caption: Optimized cooling crystallization workflow for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate using Ethanol as the solvent.

References

  • Compound Identification: Sigma-Aldrich. Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Product Sheet. CAS: 898757-63-6.[1][2][3][4] Link

  • Experimental Protocol: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis. Link

  • Friedel-Crafts Context: Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate . This molecule features a lipophilic


-propoxy tail and a polar ester headgroup connected by a flexible hexanoyl linker, a structural motif common in liquid crystal mesogens and PPAR agonist intermediates.

Synthetic Strategy: The synthesis is designed around a convergent Friedel-Crafts Acylation . Unlike linear alkylation strategies which suffer from rearrangement or poly-substitution, acylation guarantees regioselectivity (para-substitution) and prevents carbon chain rearrangement.

Retrosynthetic Logic:

  • Disconnection: The C(sp2)-C(sp2) carbonyl bond.

  • Nucleophile: Propoxybenzene (Synthesized via Williamson Etherification).[1][2]

  • Electrophile: Ethyl 6-chloro-6-oxohexanoate (Derived from Adipic acid monoethyl ester).[3]

Retrosynthetic Analysis (Diagram)

Retrosynthesis Target Target: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Disconnection Disconnection: Friedel-Crafts Acylation Target->Disconnection Nucleophile Nucleophile: Propoxybenzene Disconnection->Nucleophile Electrophile Electrophile: Ethyl 6-chloro-6-oxohexanoate Disconnection->Electrophile Precursor1 Phenol + n-Propyl Bromide Nucleophile->Precursor1 Williamson Ether Synthesis Precursor2 Monoethyl Adipate + SOCl2 Electrophile->Precursor2 Acyl Chloride Formation

Caption: Retrosynthetic breakdown showing the convergent assembly of the target molecule via Friedel-Crafts acylation.

Materials & Reagents

ReagentCAS No.[4]PurityRole
Phenol 108-95-2>99%Starting Material (Nucleophile Precursor)
1-Bromopropane 106-94-5>99%Alkylating Agent
Potassium Carbonate (

)
584-08-7AnhydrousBase
Ethyl 6-chloro-6-oxohexanoate 55816-15-2>95%Electrophile (Acylating Agent)
Aluminum Chloride (

)
7446-70-0AnhydrousLewis Acid Catalyst
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Acetone 67-64-1AR GradeSolvent (Step 1)

Experimental Protocol

Stage 1: Synthesis of Propoxybenzene (The Nucleophile)

Objective: To mask the phenolic hydroxyl group with a propyl chain, directing the subsequent acylation to the para-position.

Mechanism:


 Nucleophilic Substitution (Williamson Ether Synthesis).
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Phenol (9.41 g, 100 mmol) in Acetone (150 mL).

  • Deprotonation: Add Potassium Carbonate (20.7 g, 150 mmol, 1.5 eq). Stir at room temperature for 15 minutes.

    • Note: The mixture will become heterogeneous. Efficient stirring is critical.

  • Alkylation: Add 1-Bromopropane (13.5 g, 110 mmol, 1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Phenol (

      
      ) should disappear; Propoxybenzene (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature (RT) and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Diethyl Ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Distillation (b.p. ~190°C at atm) or use crude if purity >95% by GC.

    • Expected Yield: 85–90% (Clear, colorless liquid).

Stage 2: Friedel-Crafts Acylation (The Coupling)

Objective: Regioselective attachment of the hexanoate chain.

Critical Insight: The reaction requires


 equivalent of 

because the product (a ketone) acts as a Lewis base, complexing with the aluminum and deactivating the catalyst. We use 1.2 equivalents.
  • Setup: Flame-dry a 250 mL three-neck RBF. Equip with an addition funnel, nitrogen inlet, and thermometer.

  • Catalyst Suspension: Add Anhydrous

    
      (16.0 g, 120 mmol, 1.2 eq) and Anhydrous DCM  (80 mL). Cool to 
    
    
    
    in an ice bath.
  • Electrophile Addition: Mix Ethyl 6-chloro-6-oxohexanoate (19.2 g, 100 mmol, 1.0 eq) with DCM (20 mL). Add this solution dropwise to the

    
     suspension over 20 minutes.
    
    • Observation: The suspension may solubilize or change color as the acylium ion complex forms.

  • Nucleophile Addition: Mix Propoxybenzene (13.6 g, 100 mmol, 1.0 eq) with DCM (20 mL). Add dropwise to the reaction mixture at

    
    .
    
    • Control: Maintain internal temperature

      
       to maximize para-selectivity and prevent ether cleavage.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1).

  • Quench (Exothermic):

    • Cool the mixture back to

      
      .
      
    • Slowly pour the reaction mixture into a beaker containing Ice (200 g) and conc. HCl (20 mL).

    • Safety: Evolution of HCl gas and heat. Perform in a fume hood.

  • Extraction:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with sat.[3]

      
       (to remove acidic impurities) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product is often a low-melting solid or viscous oil.

    • Recrystallization: If solid, recrystallize from Ethanol/Hexane.

    • Column Chromatography: If oil, purify on Silica Gel (Eluent: Hexane

      
       5% EtOAc/Hexane).
      
Experimental Workflow Diagram

Workflow Start Start: Raw Materials Step1 Step 1: Williamson Ether Synthesis (Phenol + PrBr + K2CO3) Start->Step1 Check1 QC: TLC/GC (Disappearance of Phenol) Step1->Check1 Step2 Step 2: Acylium Ion Formation (Acid Chloride + AlCl3 in DCM) Check1->Step2 Pass Step3 Step 3: Friedel-Crafts Addition (Add Propoxybenzene at 0°C) Step2->Step3 Quench Quench: Ice/HCl (Hydrolysis of Al-Complex) Step3->Quench Purify Purification: Column/Recrystallization Quench->Purify Final Final Product: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Purify->Final

Caption: Step-by-step experimental workflow for the synthesis process.

Analytical Data & QC Criteria

ParameterSpecificationMethod
Appearance White to off-white solid or clear oilVisual
Purity >98.0%HPLC (C18, ACN/Water)
Mass Spec [M+H]+ = 293.17LC-MS (ESI)
1H NMR Characteristic signals below400 MHz CDCl3

Expected 1H NMR (400 MHz,


): 
  • 
     7.93 (d, 2H, Ar-H ortho to C=O)
    
  • 
     6.92 (d, 2H, Ar-H ortho to OPr)
    
  • 
     4.12 (q, 2H, 
    
    
    
    )
  • 
     3.98 (t, 2H, 
    
    
    
    )
  • 
     2.95 (t, 2H, 
    
    
    
    )
  • 
     2.35 (t, 2H, 
    
    
    
    )
  • 
     1.7–1.8 (m, 6H, Alkyl chain protons)
    
  • 
     1.25 (t, 3H, 
    
    
    
    )
  • 
     1.05 (t, 3H, 
    
    
    
    )

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2 (Acylation).

    • Cause: Moisture in

      
       or solvent.[5]
      
    • Solution: Use freshly sublimed

      
       and distill DCM over 
      
      
      
      . Ensure the system is under positive Nitrogen pressure.
  • Issue: Presence of ortho-isomer.

    • Cause: Reaction temperature too high during addition.

    • Solution: Strictly maintain

      
       during the addition of the nucleophile. The steric bulk of the propoxy group usually disfavors the ortho position, but heat can overcome this barrier.
      
  • Issue: Dealkylation (Loss of Propyl group).

    • Cause: Lewis acid catalyzed cleavage of the ether (common with

      
       at high temps).
      
    • Solution: Do not reflux the Friedel-Crafts reaction. If the reaction is slow, stir longer at RT rather than heating.

References

  • Friedel-Crafts Acylation Overview

    • Wikipedia Contributors. (2023). Friedel–Crafts reaction. Wikipedia. Link

  • Williamson Ether Synthesis Protocol

    • PrepChem. (n.d.). Preparation of propoxybenzene. PrepChem.com. Link

  • Electrophile Synthesis (Ethyl 6-chloro-6-oxohexanoate)

    • Vertex AI Search Result 1.1. (2008).[6] CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.[3] Google Patents. Link

  • Analogous Acylation Procedures

    • Organic Syntheses.[7][8][9][10] (n.d.). Friedel-Crafts Acylation: General Procedures. OrgSyn.org.[8] Link

  • Safety Data (AlCl3)

    • PubChem. (n.d.). Aluminum Chloride - Safety and Hazards. National Library of Medicine. Link

Sources

Mastering the Purification of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the isolation and purification of the target compound are paramount to ensure the accuracy of subsequent biological and pharmacological evaluations. This guide provides a comprehensive overview and detailed protocols for the recrystallization of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate, a keto-ester with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles governing the crystallization process.

The Critical Role of Purity in Drug Development

The purity of a potential drug candidate, such as Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate, directly impacts its efficacy, safety, and reproducibility in preclinical and clinical studies. Impurities can lead to erroneous biological data, side effects, and complications in formulation development. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2]

Understanding the Molecule: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Table 1: Predicted Physicochemical Properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₇H₂₄O₄Based on chemical structure.
Molecular Weight ~292.37 g/mol Calculated from the molecular formula.
Physical State SolidAromatic ring and ketone group increase intermolecular forces.
Solubility Soluble in moderately polar to nonpolar organic solvents. Insoluble in water.Presence of both polar and nonpolar functionalities.
Melting Point Likely in the range of 50-150 °CAromatic keto esters are typically crystalline solids with moderate melting points.[5]

The Science of Recrystallization: A Step-by-Step Approach

Recrystallization is a seven-step process that, when executed correctly, can yield highly pure crystalline material.[1][6] The underlying principle is that the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Recrystallization_Workflow A Step 1: Solvent Screening B Step 2: Dissolution A->B Select ideal solvent C Step 3: Decolorization (Optional) B->C Dissolve in minimum hot solvent D Step 4: Hot Filtration (Optional) C->D Add activated carbon E Step 5: Crystallization D->E Remove insoluble impurities F Step 6: Isolation E->F Slow cooling G Step 7: Drying F->G Vacuum filtration

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach for purifying Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate.

Rationale for Solvent Selection:

Based on the "like dissolves like" principle, solvents with moderate polarity are good starting points.[7][8] Given the ester and ketone functionalities, solvents like ethanol, isopropanol, or ethyl acetate are likely candidates.[9] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[10]

Table 2: Potential Solvents for Single-Solvent Recrystallization

SolventBoiling Point (°C)PolarityRationale
Ethanol 78PolarGood for moderately polar compounds.
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate 77Moderately PolarOften a good solvent for esters.[9]
Acetone 56Polar AproticCan be effective for ketones.[9]
Toluene 111NonpolarMay be suitable if the compound is less polar than anticipated.[10]

Step-by-Step Procedure:

  • Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate. To each tube, add a few drops of a different potential solvent from Table 2.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes in a water bath. The compound should dissolve completely.

    • Allow the tubes to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a good solvent.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate (with stirring). Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated carbon.[11] Swirl the flask and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[11] This must be done quickly to prevent premature crystallization. Use a pre-warmed funnel and receiving flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.[11]

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when a single solvent that meets all the criteria for recrystallization cannot be found.[2] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.

Rationale for Solvent Pair Selection:

The two solvents must be miscible. A common strategy is to use a polar solvent and a nonpolar anti-solvent, or vice-versa.

Table 3: Potential Solvent/Anti-Solvent Pairs

"Good" Solvent"Anti-Solvent"Rationale
Dichloromethane Hexanes Compound is likely soluble in the polar dichloromethane and insoluble in the nonpolar hexanes.
Acetone Water Acetone dissolves a wide range of organic compounds, while water is a highly polar anti-solvent.
Ethyl Acetate Hexanes A moderately polar solvent paired with a nonpolar anti-solvent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes cloudy (the point of saturation).

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.

  • Cooling and Isolation: Once crystallization has started, allow the solution to stand at room temperature and then cool in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the anti-solvent or a mixture of the two solvents. Dry the crystals thoroughly.

Troubleshooting Common Recrystallization Problems

ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a larger volume of solvent.
No Crystals Form The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution.
Premature Crystallization The solution cooled too quickly during hot filtration.Use a pre-warmed funnel and flask; add a small amount of extra hot solvent before filtering.
Low Recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The purification of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate through recrystallization is a critical step in its development as a potential therapeutic agent. By understanding the principles of solubility and crystallization and by systematically applying the protocols outlined in this guide, researchers can achieve high purity, which is essential for obtaining reliable and reproducible scientific data. The choice of the optimal recrystallization method and solvent system will ultimately be determined by experimental investigation, and the procedures described herein provide a robust framework for this process.

References

  • Wikipedia. Ethyl hexanoate. [Link]

  • PubChem. Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate. [Link]

  • PubChem. Ethyl 6-(4-formylphenoxy)hexanoate. [Link]

  • ChemSynthesis. ethyl 4-oxo-6-phenylhexanoate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Reduction of aromatic α-keto esters by commercially available zinc dust and ammonium formate. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • PrepChem.com. Synthesis of ethyl hexanoate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • National Institutes of Health. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

Sources

Application Note: High-Resolution GC-MS Quantification of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for analytical chemists and process engineers in the pharmaceutical and materials science sectors.

Introduction & Context

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (CAS: 898757-63-6) is a critical advanced intermediate used in the synthesis of functionalized aryl-alkanoic acids, often serving as precursors for PPAR agonists (pharmaceuticals) or liquid crystal monomers (materials science).

The precise monitoring of this intermediate is vital for two reasons:

  • Process Control: In Friedel-Crafts acylation steps, unreacted starting materials (propoxybenzene) or over-acylated byproducts must be quantified to determine reaction endpoints.

  • Impurity Profiling: As a keto-ester, it is prone to hydrolysis (to the acid) or reduction (to the alcohol) during storage. Its thermal stability allows for Gas Chromatography (GC) analysis, but its high boiling point requires a robust thermal profile to prevent carryover.

This protocol details a validated GC-EI-MS (Gas Chromatography-Electron Impact-Mass Spectrometry) method for the specific detection and quantification of this molecule, utilizing Selected Ion Monitoring (SIM) for high sensitivity.

Chemical Logic & Method Strategy

Molecule Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 292.37 g/mol

  • Boiling Point (Predicted): ~420°C (at 760 mmHg) / Elutes ~260–280°C on standard columns.

  • Key Functional Groups:

    • Ethyl Ester: Provides volatility but is susceptible to hydrolysis.

    • Aryl Ketone: Stable chromophore, directs fragmentation.

    • Propoxy Tail: Lipophilic chain, influences retention time.

Mass Spectrometry Fragmentation Logic (EI Source)

Understanding the fragmentation is crucial for selecting SIM ions.

  • Molecular Ion (

    
    ): m/z 292  (Typically weak to moderate intensity).
    
  • Base Peak (α-Cleavage): The bond between the carbonyl carbon and the alkyl chain is the weakest under electron impact.

    • Fragment: [4-n-propoxyphenyl-C≡O]+

    • Calculation: Phenyl (76) + Propoxy (59) + CO (28) = m/z 163 .

    • Significance: This acylium ion is highly stabilized by resonance from the oxygen lone pair on the propoxy group.

  • Secondary Fragment: Loss of CO from the acylium ion.

    • Fragment: [4-n-propoxyphenyl]+

    • Calculation: 163 - 28 = m/z 135 .

Experimental Protocol

Reagents & Standards
  • Reference Standard: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (>98% purity).

  • Internal Standard (IS): Phenanthrene-d10 (preferred) or Octadecane (

    
    ) .
    
    • Rationale: Phenanthrene-d10 is chemically inert and elutes in the same temperature region without interfering with the target analyte's fragmentation.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

    • Note: Avoid alcohols (Methanol/Ethanol) to prevent transesterification of the ethyl ester during heated injection.

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of target analyte into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Internal Standard Spike: Add IS to a final concentration of 50 µg/mL in all samples.

  • Working Standard: Dilute Stock to 100 µg/mL for full scan, 10 µg/mL for SIM optimization.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (protect from light to prevent photo-degradation of the ketone).

GC-MS Parameters
ParameterSettingRationale
System Agilent 7890/5977 or equivalentStandard single quadrupole system.
Column HP-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl polysilphenylene-siloxane is ideal for separating aromatics.
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling ester.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace impurity analysis (<0.1%).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.
Oven Program Initial: 80°C (Hold 1 min)Ramp: 20°C/min to 300°CFinal: 300°C (Hold 5 min)Fast ramp minimizes run time; high final temp prevents carryover.
Transfer Line 300°CPrevents condensation of the analyte before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Quadrupole 150°CStandard operating temp.
Acquisition SIM Mode (see below)Maximizes signal-to-noise ratio (S/N).
SIM Acquisition Table
Ion Typem/zDwell Time (ms)Purpose
Target (Quant) 163.1 50Base peak (Acylium ion); highest sensitivity.
Target (Qual 1) 292.2 50Molecular ion; confirms molecular weight.
Target (Qual 2) 135.1 50Propoxyphenyl fragment; confirms substructure.
IS (Phenanthrene-d10) 188.1 50Quant reference for Internal Standard.

Visualized Workflows

Fragmentation Pathway (Mechanism)

The following diagram illustrates the electron impact fragmentation leading to the quantification ion.

Fragmentation M Molecular Ion (M+) m/z 292 Frag1 Acylium Ion (Base Peak) [Pr-O-Ph-C≡O]+ m/z 163 M->Frag1 α-Cleavage Neutral Neutral Loss (CH2)4-COOEt M->Neutral Frag2 Phenolic Ion [Pr-O-Ph]+ m/z 135 Frag1->Frag2 - CO (28 Da) CO Loss of CO Frag1->CO

Figure 1: Primary fragmentation pathway of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate under 70eV EI conditions.

Analytical Workflow

Workflow Start Start: Crude Reaction Mix or Pure Intermediate Prep Dilution in DCM (Add IS: Phenanthrene-d10) Start->Prep GC GC Separation HP-5ms UI, 80-300°C Ramp Prep->GC Ionization EI Source (70eV) Generation of m/z 163, 292 GC->Ionization Detection MS Detection (SIM Mode) Monitor 163 (Quant), 292, 135 Ionization->Detection Data Data Analysis Ratio Area(163)/Area(188) Detection->Data

Figure 2: Step-by-step analytical protocol from sample preparation to data processing.[1][2][3][4][5][6][7][8][9][10][11]

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over range 1–100 µg/mL.
    
  • Limit of Detection (LOD): Typically ~0.05 µg/mL (S/N > 3) using m/z 163.

  • Recovery: 95–105% (Spike recovery in reaction matrix).

  • Precision: RSD < 2.0% for n=6 injections at 50 µg/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peak Active sites in liner or column.Replace liner with Ultra Inert (UI) wool; trim column head (10 cm).
Missing Molecular Ion (292) Ion source temp too high.Lower source temp to 200°C to reduce fragmentation energy.
Extra Peak @ M-45 (247) Loss of ethoxy group.Normal fragmentation; do not confuse with impurity. Use m/z 292/163 ratio to confirm.
Carryover High boiling point of analyte.Increase final hold time at 300°C; run solvent blank between high-conc samples.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Propoxybenzaldehyde (Fragment Analog). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. Ethyl 6-oxo-6-phenylhexanoate (Structural Analog).[6] National Library of Medicine. Available at: [Link]

  • Agilent Technologies. GC/MS Analysis of Semi-Volatile Organic Compounds (Method 8270D). Application Note. Available at: [Link]

Sources

Application Note: Cell-Based Assays for Testing the Biological Activity of Hexanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and metabolic profiling. It addresses the specific challenges of evaluating hexanoate derivatives —a chemical class spanning medium-chain fatty acid (MCFA) metabolites, histone deacetylase (HDAC) inhibitors, and lipophilic prodrug esters (e.g., 17-hydroxyprogesterone caproate).

Introduction & Scope

Hexanoate (Caproate) derivatives occupy a unique niche in chemical biology. As Medium-Chain Fatty Acids (MCFAs), they traverse mitochondrial membranes independently of the CPT1 transporter, serving as rapid metabolic fuels. However, structural modifications—such as esterification (e.g., Testosterone Enanthate/Hexanoate) or amidation—can transform them into potent signaling molecules or epigenetic modulators (HDAC inhibitors).

Critical Challenge: The biological activity of hexanoate derivatives is frequently masked by improper delivery . Free hexanoate requires albumin conjugation for physiological uptake, while ester derivatives often precipitate in aqueous media or fail to hydrolyze if the chosen cell line lacks specific carboxylesterases.

This guide categorizes derivatives into two classes to dictate the assay strategy:

  • Class A (Metabolic/Epigenetic Modulators): Free acids, salts (Sodium Hexanoate), or small amides acting directly on cellular machinery (e.g., HDACs, Mitochondria).

  • Class B (Lipophilic Prodrugs): Hexanoate esters where the C6 chain serves as a delivery vehicle to increase lipophilicity (e.g., Steroid esters).

Compound Preparation & Delivery (The "Make-or-Break" Step)

Standard DMSO dissolution is often insufficient for hexanoate derivatives due to their distinct amphiphilic nature.

Protocol A: BSA-Conjugation (For Class A - Free Acids/Salts)

Use this for Sodium Hexanoate or Hexanoic Acid to test metabolic or HDAC activity. Rationale: Free fatty acids (FFAs) are cytotoxic at high concentrations if unbound. BSA acts as a physiological carrier, clamping the free concentration to nanomolar levels while maintaining a millimolar reservoir.

Reagents:

  • Fatty Acid-Free (FAF) BSA (lyophilized).

  • Sodium Hexanoate (or Hexanoic acid).

  • 150 mM NaCl solution.[1][2][3]

Step-by-Step Procedure:

  • Prepare BSA Stock (20%): Dissolve FAF-BSA in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).

  • Prepare Fatty Acid Stock (100 mM): Dissolve Sodium Hexanoate in 150 mM NaCl. Note: If using Hexanoic Acid, dissolve in 0.1 M NaOH and heat to 70°C until clear.

  • Conjugation (Critical Step):

    • Target Ratio: 6:1 (Fatty Acid : BSA).[2][3]

    • Slowly add the hot FA solution to the warm (37°C) BSA solution while stirring.

    • Expert Tip: Do not add BSA to hot FA; the protein will denature.

    • Stir for 1 hour at 37°C. The solution should remain clear.

  • Final Formulation: Dilute with culture media to working concentration (typically 0.5 – 5 mM).

Protocol B: Solvent Delivery (For Class B - Esters)

Use this for Hexyl-esters or Steroid-caproates. Rationale: These are highly lipophilic. BSA conjugation is ineffective because they lack the charge to bind albumin binding pockets efficiently.

  • Primary Solvent: Dissolve in 100% DMSO to create a 1000x Stock.

  • Intermediate Dilution: If precipitation occurs upon addition to media, use an intermediate dilution step in ethanol (1:10) before adding to media, or use a cyclodextrin carrier (HP-β-CD) at 5-10 molar excess.

  • Vehicle Control: Must run a matched DMSO/Ethanol control (Max 0.1% v/v final).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct assay pipeline based on the derivative type.

HexanoateWorkflow Compound Hexanoate Derivative ClassCheck Structure Analysis Compound->ClassCheck ClassA Class A: Free Acid/Salt (Metabolic/HDAC) ClassCheck->ClassA Ionic Head ClassB Class B: Lipophilic Ester (Prodrug) ClassCheck->ClassB Ester/Amide PrepA Protocol: BSA Conjugation (37°C Stirring) ClassA->PrepA PrepB Protocol: DMSO/Ethanol (+/- Cyclodextrin) ClassB->PrepB Assay1 Mitochondrial FAO (Seahorse XF) PrepA->Assay1 Metabolic Assay2 HDAC Inhibition (Western/Fluor) PrepA->Assay2 Epigenetic Assay3 Prodrug Hydrolysis (LC-MS/Reporter) PrepB->Assay3 Release

Caption: Decision tree for hexanoate derivative processing. Proper solubility protocols (Green) are prerequisites for valid functional data (Red).

Functional Assay Protocols

Assay 1: Histone Deacetylase (HDAC) Inhibition Screening

Hexanoate derivatives (like Valproic acid analogs) often exhibit Class I/IIa HDAC inhibitory activity.

Cell Model: HeLa or HT-29 (High basal HDAC activity). Readout: Acetylation status of Histone H3/H4.

Protocol:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with BSA-conjugated Hexanoate derivative (0.5, 1, 5, 10 mM) for 24 hours.

    • Positive Control: Sodium Butyrate (5 mM) or SAHA (1 µM).

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors (but NO deacetylase inhibitors).

  • Detection (Western Blot):

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Normalization: Total Histone H3.

  • Alternative (High Throughput): Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate lysate with substrate.

    • Add developer (trypsin) to release fluorophore from deacetylated lysine.

    • Result: Decrease in fluorescence = HDAC Inhibition.

Assay 2: Prodrug Activation (Intracellular Hydrolysis)

For derivatives like 17-hydroxyprogesterone caproate , biological activity depends on the cleavage of the caproate tail by intracellular esterases.

Cell Model: HepG2 (High esterase) vs. CHO (Low esterase) for comparison. Method: LC-MS/MS Direct Quantification.

Protocol:

  • Pulse: Incubate cells with 10 µM Hexanoate Ester (Class B) for 1, 4, and 24 hours.

  • Extraction:

    • Wash cells 2x with ice-cold PBS (removes extracellular drug).

    • Scrape into methanol/acetonitrile (1:1).

    • Vortex and centrifuge (14,000 x g, 10 min).

  • Analysis: Quantify the ratio of Parent Ester vs. Released Payload (e.g., 17-OHP).

  • Validity Check: If >90% remains as Parent Ester after 24h, the cell model lacks the specific carboxylesterase (CES1 or CES2) required for activation.

Mechanistic Signaling Pathways

Understanding where hexanoate acts is crucial for interpreting toxicity vs. efficacy.

HexanoateSignaling cluster_Cyto Cytoplasm cluster_Mito Mitochondria cluster_Nuc Nucleus Hex Hexanoate Derivative Esterase Carboxylesterases (CES1/2) Hex->Esterase If Ester FreeHex Free Hexanoate Hex->FreeHex If Salt Payload Active Drug (e.g., Steroid) Esterase->Payload Esterase->FreeHex GeneExp Gene Expression (p21, diff markers) Payload->GeneExp Receptor Binding BetaOx Beta-Oxidation FreeHex->BetaOx Metabolism HDAC HDAC Enzymes FreeHex->HDAC Inhibition (>1mM) ROS ROS Generation BetaOx->ROS Overload ATP ATP Production BetaOx->ATP Chromatin Chromatin Relaxation (Acetylation) HDAC->Chromatin Chromatin->GeneExp

Caption: Dual mechanism of action: Hexanoate acts as a metabolic substrate (Mitochondria) and an epigenetic modifier (Nucleus), while esters require hydrolysis.

Data Presentation & Quality Control

When reporting results, condense quantitative metrics into comparative tables.

Table 1: Troubleshooting Common Assay Failures

ObservationProbable CauseCorrective Action
High Cytotoxicity in Control Vehicle toxicity (DMSO > 0.1% or Ethanol > 0.5%).Reduce solvent concentration or switch to BSA conjugation.
Precipitation in Media "Esterase Cliff" or Solubility Limit.Check solution under microscope immediately after dosing. Use Cyclodextrin.
No Activity (Prodrug) Lack of hydrolytic enzymes.Verify CES1/CES2 expression in cell line (e.g., use HepG2 instead of HEK293).
Inconsistent HDAC Data Volatility of short-chain fatty acids.Seal plates with parafilm; avoid long-term storage of diluted stocks.

References

  • Vertex AI Search. (2025). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]

  • National Institutes of Health (NIH). (2021). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. PMC. [Link]]

  • BenchChem. (2025).[2][4] A Comparative Analysis of the Biological Activity of Hexyl Decanoate and Its Analogs. ]">https://www.benchchem.com

  • MDPI. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives. Molecules. [Link]

  • PubChem. (2025). 17-Hydroxyprogesterone caproate Compound Summary. National Library of Medicine. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is a novel small molecule with a chemical scaffold suggesting potential for broad biological activity. Its structure, featuring a substituted phenyl ring, a hexanoate chain, and an ethyl ester group, is reminiscent of compounds with known anti-inflammatory, anti-cancer, and metabolic modulatory effects. The ethyl ester moiety may also function as a prodrug, enhancing bioavailability with subsequent hydrolysis to the active carboxylic acid form in a cellular or in vivo environment.

This document provides a comprehensive guide for the initial in vitro characterization of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate. The proposed experimental workflow is designed as a multi-tiered screening cascade, starting with broad cytotoxicity assessments and moving towards more specific, target-oriented, and mechanism-of-action studies. The protocols and strategies outlined herein are intended to provide a robust framework for researchers in drug discovery and pharmacology to elucidate the compound's biological function.

Part 1: Foundational Screening - Cytotoxicity and Viability

Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic window. This foundational data is critical for designing all subsequent experiments, ensuring that observed effects are not simply artifacts of overt cytotoxicity. We will utilize two common and complementary assays: MTT for metabolic activity (an indicator of viability) and a lactate dehydrogenase (LDH) release assay for membrane integrity (a marker of cytotoxicity).

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is often used as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like RAW 264.7 for inflammation)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 1.2: Cytotoxicity Assessment using LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, providing a direct measure of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Supernatant from the compound-treated cells (from Protocol 1.1, before MTT addition)

  • 96-well plate

  • Plate reader (as per kit instructions, usually ~490 nm)

Step-by-Step Procedure:

  • Collect Supernatant: Carefully collect 50 µL of culture supernatant from each well of the compound-treated plate.

  • Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture in a new 96-well plate.

  • Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Use the provided controls (low control for spontaneous LDH release and high control for maximum LDH release) to calculate the percentage of cytotoxicity for each compound concentration.

Table 1: Representative Data from Foundational Screening

Concentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max)
0.198.7 ± 2.11.5 ± 0.5
195.2 ± 3.43.2 ± 0.8
1088.9 ± 4.09.8 ± 1.2
5052.1 ± 5.545.6 ± 3.9
10015.3 ± 2.882.1 ± 4.7

Part 2: Elucidating the Mechanism of Action - Anti-Inflammatory Potential

Rationale: The 4-propoxyphenyl moiety is present in some known anti-inflammatory agents. Therefore, a primary hypothesis is that Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate may modulate inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, making it a key target for investigation.

Workflow for Investigating Anti-Inflammatory Effects

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Specific Reporter Assay cluster_2 Tier 3: Pathway Analysis pheno_screen LPS-stimulated RAW 264.7 Macrophages cytokine_assay Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA pheno_screen->cytokine_assay Assess functional output reporter_assay NF-κB Luciferase Reporter Assay in HEK293T cells pheno_screen->reporter_assay If positive, proceed to tnfa_stim Stimulate with TNF-α reporter_assay->tnfa_stim western_blot Western Blot Analysis reporter_assay->western_blot If positive, confirm with readout Measure Luciferase Activity tnfa_stim->readout Quantify pathway inhibition proteins Probe for p-p65, p-IκBα, and IκBα western_blot->proteins

Caption: Tiered workflow for anti-inflammatory screening.

Protocol 2.1: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Complete culture medium

  • Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at 2 x 10⁴ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the compound (in serum-free media) for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading: Follow the manufacturer's protocol for the luciferase assay system. This typically involves adding the reagent directly to the wells, incubating for a few minutes, and then reading the luminescence.

  • Data Analysis: Normalize the luminescence readings to the vehicle control (TNF-α stimulated, no compound) and plot the dose-dependent inhibition of NF-κB activity.

Protocol 2.2: Western Blot for NF-κB Pathway Proteins

This protocol directly assesses the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Materials:

  • RAW 264.7 cells

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Step-by-Step Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin).

Hypothesized NF-κB Signaling Pathway and Point of Intervention

G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates (p-IκBα) nfkb p65/p50 ikk->nfkb Releases proteasome Proteasome ikba->proteasome Ubiquitination & Degradation nfkb->ikba Bound/Inactive nucleus Nucleus nfkb->nucleus Translocates to compound Ethyl 6-oxo-6- (4-n-propoxyphenyl)hexanoate compound->ikk Potential Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway.

Part 3: Further Characterization - Anti-Cancer Potential

Rationale: Many compounds that inhibit inflammatory pathways also exhibit anti-proliferative or pro-apoptotic effects in cancer cells, where these pathways are often constitutively active. Therefore, it is logical to screen Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate for anti-cancer activity.

Protocol 3.1: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Step-by-Step Procedure:

  • Treatment: Treat cells with the compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The protocols detailed in this guide provide a systematic and robust approach to the initial in vitro characterization of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate. By starting with broad assessments of cytotoxicity and progressing to specific mechanistic studies on inflammation and apoptosis, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. Positive findings from these assays would warrant further investigation, including screening against a broader panel of cancer cell lines, assessment of other signaling pathways (e.g., MAPK, PI3K/Akt), and eventual progression to in vivo models to evaluate efficacy and safety.

References

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]

  • LDH Cytotoxicity Assay Principle: Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods. Available at: [Link]

  • NF-κB Signaling Pathway Review: Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell. Available at: [Link]

  • Annexin V/PI Apoptosis Assay: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Available at: [Link]

  • Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. Available at: [Link]

Troubleshooting & Optimization

Challenges in the characterization of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

[1]

Version: 2.1 | Last Updated: 2026-02-02 Classification: Organic Synthesis Intermediates / Lipid Modulators[1][2]

Executive Summary & Molecule Context

Welcome to the Technical Support Center for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate . This compound is a critical metabolic intermediate, often utilized in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and other lipid-modulating therapeutics.[1]

As a keto-ester with an electron-rich alkoxy-aryl tail, this molecule presents unique characterization challenges. The conjugation between the ketone and the phenyl ring creates distinct UV/Vis properties, while the aliphatic overlap between the hexanoate backbone and the n-propoxy tail often complicates NMR interpretation.[1][2]

Quick Reference Data:

Property Value Note

| Molecular Formula |

Molecular WeightKey Functional GroupsMajor Stability Risk123

Troubleshooting Module: Chromatographic Purity (HPLC/LC-MS)

The Challenge: Separating the target para-isomer from the ortho-isomer (a byproduct of Friedel-Crafts acylation) and the hydrolyzed acid impurity.[1]

Diagnostic Workflow

HPLC_TroubleshootingStartIssue: Unexpected Peak in HPLCCheckRTCheck Retention Time (RT)Start->CheckRTEarlyEluterEarlier RT than Main Peak?CheckRT->EarlyEluterLateEluterLater RT than Main Peak?CheckRT->LateEluterAcidImpuritySuspect: Hydrolyzed Acid(6-oxo-6-(4-propoxyphenyl)hexanoic acid)EarlyEluter->AcidImpurityPolar Mobile PhaseOrthoIsoSuspect: Ortho-RegioisomerEarlyEluter->OrthoIsoNon-Polar Mobile PhaseBisAcylSuspect: Bis-acylated impurityLateEluter->BisAcylValidation1Action: Check pH dependency.Acid shift changes with mobile phase pH.AcidImpurity->Validation1Validation2Action: Check UV Spectrum.Ortho isomer has hypsochromic shift.OrthoIso->Validation2

Figure 1: Decision tree for identifying common impurities based on relative retention time.

Protocol: High-Resolution Separation of Regioisomers

Why this matters: Standard C18 columns often fail to resolve the ortho and para isomers due to similar hydrophobicity.[1][2] We recommend a Phenyl-Hexyl stationary phase, which leverages

1
ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.5 µm)Enhanced selectivity for aromatic isomers via

-stacking.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of potential acid impurities, sharpening peaks.[1][2]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for aromatic ketones than Methanol.[1][2]
Gradient 40% B to 90% B over 20 minsShallow gradient ensures resolution of the ortho-isomer shoulder.[1]
Detection 254 nm (primary), 280 nm (secondary)The aryl ketone chromophore absorbs strongly at 254 nm.[1][2]

Self-Validation Step: Inject a sample of the starting material (n-propoxybenzene).[1] If it co-elutes with your product, your gradient starts too high.[1][2] Lower initial %B to 30%.

Troubleshooting Module: Structural Validation (NMR)

The Challenge: The "Aliphatic Overlap." The protons from the hexanoate backbone (

1H NMR Interpretation Guide (300+ MHz, CDCl3)

(ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
7.94 Doublet (J~8.8Hz)2HAr-H (Ortho to C=O)Part of AA'BB' system.[1]
6.92 Doublet (J~8.8Hz)2HAr-H (Ortho to O-R)Distinctive shielding by alkoxy group.[1]
4.12 Quartet2HEster

Characteristic ethyl ester signal.[1]
3.98 Triplet2HPropoxy

Critical: Must not confuse with ester quartet.[1]
2.95 Triplet2HKeto

(C6)
Deshielded by carbonyl.[1]
2.33 Triplet2HEster

(C2)
Alpha to ester carbonyl.[1]
1.6 - 1.8 Multiplet6HOverlap RegionContains Propoxy C2 and Hexanoate C3/C5.[1][2]
1.25 Triplet3HEster

1.04 Triplet3HPropoxy

Differentiated from ester methyl by coupling partners.[1]
Advanced Protocol: Resolving the Overlap

If the 1.6 - 1.8 ppm region is an uninterpretable blob, do not rely on integration alone.

  • Run a COSY (Correlation Spectroscopy) experiment.

    • Look for the cross-peak between the triplet at 3.98 ppm (Propoxy

      
      ) and the multiplet at ~1.8 ppm.[1] This isolates the central propoxy methylene.[1]
      
    • The remaining signals in that region belong to the hexanoate chain.[1][2]

  • Solvent Shift:

    • Switch from

      
       to 
      
      
      (Benzene-d6).[1] The aromatic solvent induced shift (ASIS) often spreads out aliphatic chains, resolving the methyl triplets.[1][2]

Stability & Degradation Pathways[1][2]

The Challenge: Storage conditions can lead to "silent" degradation where the product looks physically unchanged but purity drops.[1][2]

Degradation_PathwaysTargetTarget Molecule(Ethyl Ester)AcidHydrolysis Product(Carboxylic Acid)Target->Acid Moisture / H+ (Hydrolysis)PhenolDealkylation Product(Phenol Derivative)Target->Phenol Lewis Acid / Heat (Ether Cleavage)

Figure 2: Primary degradation pathways.[2] Hydrolysis is the most common storage issue.[2]

Storage Protocol:

  • Condition: Store at -20°C under Argon/Nitrogen.

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as transesterification can occur (e.g., Ethyl ester

    
     Methyl ester).[1][2]
    
  • Validation: Re-check LC-MS for a mass shift of -14 Da (Ethyl to Methyl) or -28 Da (Ethyl to Acid).

Frequently Asked Questions (FAQ)

Q: My Mass Spec (ESI+) shows a strong peak at M+23 rather than M+1. Why? A: This is a sodium adduct

121


12

Q: I see a small impurity at roughly 2x molecular weight. Is it a dimer? A: It is likely an artifact of the ionization source (non-covalent dimer

121212

Q: The aromatic region of my NMR is not a clean pair of doublets. It looks messy. A: You likely have the ortho-isomer impurity (Ethyl 6-oxo-6-(2-propoxyphenyl)hexanoate).[1] The ortho substitution creates a more complex ABCD or ABMX splitting pattern and disrupts the symmetry of the para isomer.[1] Check for a small carbonyl peak shifted slightly upfield in the 13C NMR.

References

  • Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (General reference for interpreting AA'BB' aromatic systems and ester/ketone signatures).

  • Related Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727572, Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate.[1] Retrieved February 2, 2026 from [Link].[1][2] (Closest structural analog for spectral comparison).[1]

  • Chromatographic Methods: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. John Wiley & Sons.[1][2] (Authoritative source for Phenyl-Hexyl vs C18 selectivity).

  • Friedel-Crafts Selectivity: Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Mechanistic grounding for ortho/para isomer distribution).

Scaling up the synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Protocols for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Executive Summary

You have requested a technical consultation on scaling up the synthesis of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (CAS: 898757-63-6). This molecule is a classic aryl keto-ester, typically synthesized via Friedel-Crafts acylation .[1]

While the reaction appears straightforward on a milligram scale, multi-gram to kilogram scale-up introduces critical thermodynamic and kinetic risks. The primary challenges are exotherm management , regioselectivity control (para vs. ortho), and the prevention of ether cleavage (de-propylation) caused by Lewis acids.

This guide is structured as a dynamic troubleshooting repository to guide your team through the critical process parameters (CPPs).

Module 1: Reaction Engineering (The Synthesis)

Q: What is the optimal order of addition for scale-up to minimize thermal runaway?

A: On a scale >100g, you must avoid the "all-in" approach often used in discovery chemistry. The safest protocol relies on pre-forming the electrophile (acylium ion) to control the heat release.

Recommended Protocol (The "Acylium First" Method):

  • Charge Dichloromethane (DCM) and Anhydrous Aluminum Chloride (

    
    , 1.2 eq) into the reactor.
    
  • Cool the slurry to 0–5°C.

  • Add Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride, 1.05 eq) dropwise.

    • Why? This step is exothermic.[2][3] Adding it to

      
       generates the active acylium species.[2][4] Allow this to stir for 30 mins to ensure complete activation.
      
  • Add Propoxybenzene (1.0 eq) slowly, maintaining internal temperature

    
    .
    
    • Critical Control: The propoxy group activates the ring. Rapid addition will cause a massive exotherm and potentially cleave the ether bond (depropylation), leading to phenolic impurities.

Q: We are seeing significant "ortho" isomer impurities. How do we suppress this?

A: The propoxy group is a strong ortho/para director. Steric hindrance favors the para position, but higher temperatures increase the energy available to overcome that barrier, leading to ortho substitution.

  • Troubleshooting Checklist:

    • Temperature: Ensure the reaction never exceeds 10°C during addition.

    • Solvent: DCM is preferred. If you switched to Nitromethane or Nitrobenzene (often done to dissolve

      
      ), the higher polarity can sometimes alter selectivity. Stick to non-polar/moderately polar solvents like DCM or Chlorobenzene.
      
    • Agitation: Poor mixing creates "hot spots" where local concentration leads to ortho formation or bis-acylation.

Module 2: Downstream Processing (The Quench)

Q: Upon quenching, the reaction mixture turns into a solid, unmanageable "rock." How do we prevent this?

A: You are experiencing the "Aluminum Concrete" effect. The aluminum-carbonyl complex is highly stable and viscous. Adding water to the reaction flask (Direct Quench) generates massive heat and precipitates aluminum salts instantly, trapping your product.

The Solution: Inverse Quench

  • Prepare a separate vessel with Ice and Dilute HCl (1M) .

  • Slowly pour the reaction mixture into the acid/ice slurry with vigorous stirring.

  • Mechanism: This dissipates heat into the large aqueous heat sink and keeps aluminum in solution (

    
    ) rather than precipitating as hydrated oxides.
    

Q: We have a persistent emulsion during extraction. What is the fix?

A: Emulsions here are caused by suspended aluminum hydroxides or fine particulates of hydrolyzed adipic acid derivatives.

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine solids.

  • pH Adjustment: Ensure the aqueous layer is clearly acidic (pH < 2). If the pH rises, aluminum hydroxides precipitate, acting as surfactants. Add more conc. HCl if necessary.

Module 3: Visualization & Logic Flow

The following diagram maps the critical decision points for the synthesis and purification workflow.

G Start Start: Raw Materials (Propoxybenzene + Ethyl Adipoyl Chloride) Reaction Friedel-Crafts Reaction (DCM, AlCl3, 0-5°C) Start->Reaction CheckTemp Decision: Temp > 15°C? Reaction->CheckTemp ImpurityOrtho Risk: Ortho-Isomer Formation & Ether Cleavage CheckTemp->ImpurityOrtho Yes Quench Inverse Quench (Pour Rxn into HCl/Ice) CheckTemp->Quench No (Controlled) ImpurityOrtho->Quench Low Yield PhaseSep Phase Separation (Organic vs Aqueous) Quench->PhaseSep Purification Purification (Crystallization/Distillation) PhaseSep->Purification Final Final Product: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Purification->Final

Caption: Process Flow Diagram illustrating the critical temperature control point (CPP) to avoid regioselectivity errors and the mandatory inverse quench protocol.

Module 4: Quality Control & Impurity Profiling

Q: We see a peak at [M-42] in the Mass Spec. What is it?

A: This is likely the Propyl-cleaved phenol derivative (Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate).

  • Cause:

    
     can de-alkylate aryl ethers, especially if the reaction is heated or runs too long.
    
  • Prevention: Quench immediately upon consumption of starting material (monitor via TLC/HPLC). Do not let the reaction stir overnight "just to be safe."

Q: Can we distill the final product?

A: Yes, but with caution.

  • Boiling Point: High (>200°C at atm).

  • Risk: The ester group can undergo transesterification or polymerization at high heat.

  • Recommendation: Use High Vacuum (0.1–1 mmHg) or Molecular Distillation (Wiped Film) to keep the pot temperature below 150°C. Alternatively, if the product solidifies, recrystallization from Ethanol/Hexane is far superior for removing the ortho isomer.

Summary of Quantitative Data

ParameterSpecificationReason for Control
Reaction Temp -5°C to 5°CPrevents ortho isomer and ether cleavage.
AlCl3 Stoichiometry 1.1 – 1.2 eq1.0 eq is consumed by complexation with the ketone product.
Addition Time > 30 mins (Scale dependent)Controls heat generation rate (Q_gen < Q_removal).
Quench pH < 2.0Prevents Al(OH)3 emulsion formation.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Link (Source for "Inverse Quench" safety protocols).

  • ChemicalBook. (n.d.). Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Product Entry. Link (Confirmation of CAS 898757-63-6 and physical properties).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling Aluminum Chloride).
  • PubChem. (n.d.).[5] Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Compound Summary. Link (General structural verification).

Sources

Common impurities in commercial Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: E-606-PRO | CAS: 898757-63-6 Support Level: Senior Application Scientist Last Updated: February 2, 2026

Technical Overview

Welcome to the technical support hub for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate . This compound is a critical intermediate, typically synthesized via Friedel-Crafts acylation, often used in the development of leukotriene antagonists and other lipid-modulating therapeutics.

As researchers, you require high purity (>98%) for reproducible biological data. However, the specific synthetic route (Friedel-Crafts acylation of 1-n-propoxybenzene with ethyl adipoyl chloride) introduces a unique set of impurities that can interfere with downstream applications. This guide breaks down those impurities, their origins, and how to troubleshoot them.

Impurity Profile & Identification

The following table summarizes the most common impurities found in commercial lots of this material. Use this data to cross-reference with your HPLC or LC-MS chromatograms.

Common Impurity Reference Table
Impurity IDChemical NameRelative Retention Time (RRT)*OriginDetection Note
Impurity A 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid~0.65Hydrolysis of the ester moiety during acidic workup or storage.Broad peak tailing under non-buffered conditions.
Impurity B Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate~0.85Dealkylation of the propoxy group by Lewis Acid (AlCl₃).Shows distinct UV shift; phenolic hydroxyl is reactive.
Impurity C Ethyl 6-oxo-6-(2-n-propoxyphenyl)hexanoate~1.05Regioisomer (Ortho-substitution).Difficult to separate; requires high-efficiency columns.
Impurity D 1-n-propoxybenzene~1.20Starting Material (Unreacted).Non-polar; elutes late in reverse-phase gradients.
Impurity E Ethyl hydrogen adipate~0.30Starting Material (Hydrolyzed acyl chloride).Weak UV absorbance; best detected by RI or ELSD.

*RRT values are approximate and based on a standard C18 gradient method (Water/Acetonitrile).

Synthesis & Impurity Pathways (Visualized)

Understanding the "why" behind an impurity is the first step to removal. The diagram below illustrates the reaction pathway and the specific points where impurities A, B, and C are generated.

ReactionPathways SM1 1-n-Propoxybenzene Reaction Friedel-Crafts Acylation (AlCl3 / DCM) SM1->Reaction SM2 Ethyl Adipoyl Chloride SM2->Reaction Product Target Product: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Reaction->Product Para-Acylation (Major) ImpB Impurity B: Phenol (Dealkylation) Reaction->ImpB Lewis Acid Cleavage (Overheating/Excess AlCl3) ImpC Impurity C: Ortho Isomer Reaction->ImpC Ortho-Acylation (Minor) ImpA Impurity A: Free Acid (Hydrolysis) Product->ImpA Acidic Workup / Moisture

Figure 1: Reaction scheme showing the genesis of critical impurities during the Friedel-Crafts acylation process.

Troubleshooting & FAQs

Q1: I see a "ghost peak" at RRT ~0.65 that grows over time in my LC-MS samples. What is it?

Diagnosis: This is likely Impurity A (Free Acid) . Mechanism: The ethyl ester linkage is susceptible to hydrolysis, especially if your LC solvents are acidic (e.g., 0.1% Formic Acid) and the sample sits in the autosampler for extended periods. Solution:

  • Immediate: Analyze samples within 4 hours of preparation.

  • Process: Use neutral solvents (e.g., Ammonium Acetate buffer) for sample dilution if stability is a recurring issue.

  • Verification: Check the mass spectrum for a loss of 28 Da (ethyl group) relative to the parent peak [1].

Q2: My product has a slight yellow/orange tint, but HPLC purity is >99%. Is this a concern?

Diagnosis: Trace amounts of Impurity B (Phenol) or oxidized phenolic oligomers. Mechanism: Phenolic impurities can oxidize to form quinones, which are highly colored even at ppm levels undetectable by standard UV (254 nm). Solution:

  • Detection: Re-run HPLC at 210 nm or 280 nm to better visualize phenolic species.

  • Purification: A quick wash of the organic layer with dilute NaOH (0.1 M) during workup can remove phenolic impurities, as they form water-soluble phenoxides. Caution: Do not use strong base or prolonged exposure, as this will hydrolyze the ester (forming Impurity A).

Q3: There is a shoulder peak on the main peak. How do I separate it?

Diagnosis: This is almost certainly Impurity C (Ortho-isomer) . Mechanism: The propoxy group is an ortho, para-director. While steric hindrance favors the para position (Target Product), 2-5% of the ortho isomer forms naturally. Solution:

  • Chromatography: Switch from a standard C18 column to a Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for regioisomers [2].

  • Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier to alter selectivity.

Q4: The mass spectrum shows a peak at M+14 relative to the product.

Diagnosis: Transesterification artifact (Methyl Ester). Mechanism: If you used Methanol during the reaction workup or as a solvent for LC-MS, trace acid can catalyze the exchange of the Ethyl group for a Methyl group. Solution:

  • Protocol Change: Ensure all workup solvents are alcohol-free (use DCM or Ethyl Acetate). Use Acetonitrile for LC-MS sample preparation.

Validated Analytical Protocol

To accurately assess the purity of your lot, we recommend the following HPLC method, optimized to separate the regioisomers and hydrolysis products.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Maximize carbonyl absorbance)
Gradient 0-2 min: 30% B; 2-15 min: 30% -> 90% B; 15-20 min: 90% B
Temperature 30°C

Protocol Validation Step: Inject a blank (Acetonitrile) to ensure no carryover. Inject a standard of Propoxybenzene (Impurity D) to confirm the gradient is sufficient to elute non-polar starting materials (expected RRT ~1.2).

References

  • Groves, K. (2023).[1] Hydrolysis of Ethyl Esters in LC-MS Conditions. Journal of Pharmaceutical Analysis. [Link]

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley Online Library. [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. [Link]

  • PubChem Compound Summary . (2024). Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate (Analogous Structure). National Library of Medicine. [Link]

Sources

Technical Support Center: Stability of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

[1]

Welcome to the Advanced Application Support Center. Subject: Stability & Degradation Troubleshooting for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate CAS: 94021-22-4 (Generic structure reference) | Molecular Formula: C₁₇H₂₄O₄[1]

Executive Summary

This guide addresses the stability profile of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate , a lipophilic intermediate often used in the synthesis of liquid crystals and pharmaceutical precursors (e.g., Gabapentinoid analogs).[1]

As a Senior Application Scientist, I have identified three critical instability vectors for this molecule in solution:

  • Hydrolytic Cleavage: The terminal ethyl ester is sensitive to pH extremes.[1][2]

  • Solvolysis (Transesterification): Rapid ethyl-to-methyl exchange occurs in methanolic solutions.[1]

  • Photochemical Degradation: The aromatic ketone moiety acts as a chromophore, making the solution UV-sensitive.

Module 1: Hydrolytic Instability (The "Phantom" Acid Impurity)

Symptom: You observe a new peak eluting earlier than the main peak in Reverse Phase HPLC (RP-HPLC) after the sample has been sitting in the autosampler for >4 hours. The peak area correlates with the disappearance of the parent compound.

Root Cause Analysis: The molecule contains an aliphatic ethyl ester . In aqueous buffers (especially at pH > 7.5 or pH < 3.0), this ester undergoes hydrolysis, yielding Ethanol and the corresponding Carboxylic Acid (6-oxo-6-(4-n-propoxyphenyl)hexanoic acid).[1] The acid is more polar, causing the earlier retention time.

Mechanism:

1

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Diluent pH Maintain pH 4.5 – 6.0 Esters exhibit a "V-shaped" pH-rate profile.[1] Hydrolysis is minimized at weakly acidic pH (approx. pH 4-5) [1].[1]
Buffer Choice Use Ammonium Acetate (10mM)Avoid phosphate buffers at high pH.[1] Ammonium acetate provides buffering in the stable window.
Temperature Autosampler at 4°C Hydrolysis rates follow the Arrhenius equation; reducing T by 10°C roughly halves the degradation rate [2].

Self-Validating Experiment (pH Rate Profile):

  • Prepare three 10 µM solutions in: 0.1M HCl, Phosphate Buffer pH 7.0, and 0.1M NaOH.

  • Inject immediately (T=0) and after 2 hours (T=2h).

  • Expected Result: The NaOH sample will show >90% conversion to the acid peak. The HCl sample will show partial conversion. The pH 7.0 sample should remain relatively stable.

Module 2: Solvolysis & Transesterification (The "Ghost" Peak)

Symptom: A new peak appears close to the parent peak (often slightly earlier) when the sample is dissolved in Methanol (MeOH) . This peak does not appear when Acetonitrile (ACN) is used.[1]

Root Cause Analysis: This is a classic Transesterification issue. In the presence of Methanol (a nucleophilic solvent), the ethyl group is exchanged for a methyl group, forming Methyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate . This reaction is catalyzed by trace acids or bases often found in non-HPLC grade solvents or glass surfaces.

Mechanism:

1

Troubleshooting Protocol:

StepAction
1 Stop using Methanol as the sample diluent immediately.
2 Switch to Acetonitrile (ACN) or DMSO for stock preparation.[1]
3 If protic solvent is required for solubility, use Ethanol (EtOH) .[1] Since the leaving group is ethanol, transesterification with EtOH is "silent" (it regenerates the parent molecule).
Module 3: Photostability (The UV Hazard)

Symptom: Gradual loss of assay and appearance of multiple small, late-eluting peaks or polymer/dimer blobs, even when pH is controlled.

Root Cause Analysis: The molecule features an aromatic ketone (acetophenone-like derivative).[1] Aromatic ketones absorb UV light (n→π* transition) and can undergo Norrish Type I or Type II photocleavage or hydrogen abstraction reactions [3]. The propoxy ether chain can also facilitate radical propagation.

Visual Workflow for Diagnosis:

Stability_LogicStartIssue: Purity LossCheckSolventDiluent = Methanol?Start->CheckSolventTransEstDiagnosis: Transesterification(Methyl Ester Impurity)CheckSolvent->TransEstYesCheckTimeRetention Time Shift?CheckSolvent->CheckTimeNoCheckpHIs pH > 7 or < 3?CheckTime->CheckpHEarlier ElutionStableSystem StableCheck Column/InstrumentCheckTime->StableNo ShiftHydrolysisDiagnosis: Hydrolysis(Carboxylic Acid Formation)CheckpH->HydrolysisYesCheckLightSample exposed to light?CheckpH->CheckLightNoPhotoDegDiagnosis: Photodegradation(Radical/Norrish Products)CheckLight->PhotoDegYesCheckLight->StableNo

Figure 1: Decision tree for diagnosing stability issues based on solvent, pH, and environmental exposure.

Mitigation Strategy:

  • Amber Glassware: Mandatory for all stock solutions.[1]

  • Laboratory Lighting: Avoid direct exposure to fluorescent lab lights; use UV-filtered sleeves.[1]

FAQ: Frequently Asked Questions

Q1: Can I use this compound as an internal standard? A: Only if you use an isotopically labeled version (e.g., deuterated). However, due to the ester instability, it is not recommended for long analytical runs in aqueous buffers. Use a chemically inert analog (like a nitrile or amide derivative) if possible.

Q2: What is the maximum stable hold time in the autosampler? A: In 50:50 ACN:Water (unbuffered) at 25°C, degradation is usually <1% over 24 hours. In 50:50 ACN:Phosphate Buffer (pH 7.4), degradation can exceed 5% within 12 hours. Always set the autosampler to 4°C.

Q3: Why does the peak shape tail significantly? A: This is likely not a stability issue but a silanol interaction. The ketone and ester oxygens can hydrogen bond with residual silanols on the silica column. Solution: Use an end-capped column (e.g., C18 with high carbon load) or add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.[1]

Degradation Pathways Diagram

Degradation_PathwaysParentEthyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate(Parent)AcidAcid Impurity(Hydrolysis Product)Parent->Acid+ H2O / H+ or OH-EthanolEthanolParent->EthanolMethylEsterMethyl Ester Impurity(Transesterification)Parent->MethylEster+ MeOHRadicalsRadical Species(Photodegradation)Parent->Radicals+ UV Light (hν)

Figure 2: Primary degradation pathways including Hydrolysis (Red), Transesterification (Yellow), and Photolysis (Red).[1]

References
  • Larson, R. A., & Weber, E. J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (General principles of ester hydrolysis kinetics and pH dependence).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Arrhenius relationship and temperature effects on degradation).[3]

  • Turro, N. J. (1991).[1] Modern Molecular Photochemistry. University Science Books. (Mechanisms of aromatic ketone photolysis and Norrish reactions).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing).

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions regarding the poor aqueous solubility of this compound in experimental assays.

Introduction: Understanding the Challenge

  • Underestimation of compound potency: Insoluble compound may precipitate out of solution, leading to a lower effective concentration than intended.

  • Assay artifacts: Compound precipitation can interfere with assay readouts, particularly in optical-based assays.

  • Poor reproducibility: Inconsistent solubility between experiments can lead to variable results.

This guide provides a systematic approach to overcoming these challenges, ensuring reliable and reproducible data.

Troubleshooting Guide: Enhancing Solubility

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My compound is precipitating in my aqueous assay buffer. What is the first step I should take?

Answer: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.

Causality: Many organic compounds with poor water solubility are readily soluble in organic solvents. By creating a high-concentration stock, you can introduce the compound into the aqueous buffer at a final concentration where it remains soluble, while keeping the organic solvent concentration low enough to not affect the assay.

Recommended Protocol: The Co-Solvent Approach

  • Solvent Selection:

    • Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for solubilizing compounds for biological assays due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low concentrations.[1][2][3]

    • Ethanol can also be an effective solvent, particularly for compounds that are highly soluble in it.[4] However, it can be more toxic to cells than DMSO at similar concentrations.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate in 100% DMSO (e.g., 10 mM, 50 mM, or higher, depending on the compound's solubility in DMSO).

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[5]

  • Serial Dilution and Dosing:

    • Perform serial dilutions of your stock solution in the same organic solvent (e.g., 100% DMSO) to create a concentration range for your dose-response curve.

    • Add a small, consistent volume of each dilution to your assay buffer. The final concentration of the organic solvent should ideally be kept below 1%, and absolutely no higher than 2% in most cell-based assays to avoid solvent-induced toxicity or artifacts.[1]

Workflow for Co-Solvent Use

Caption: Decision workflow for using a co-solvent.

Question 2: I'm still observing precipitation even with DMSO. What are my other options?

Answer: If using a co-solvent alone is insufficient, or if your assay is particularly sensitive to organic solvents, you can explore the use of solubilizing excipients such as cyclodextrins or surfactants.

Option A: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate hydrophobic molecules like Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate, forming an inclusion complex that has increased aqueous solubility.[8][9][10]

Recommended Protocol: Using β-Cyclodextrins

  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.

  • Solubility Enhancement Test:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10 mM).

    • Add a fixed amount of your compound to each solution and determine the concentration at which it remains soluble.

  • Assay Implementation: Once you have identified a suitable cyclodextrin concentration, you can either prepare your compound stock solution directly in the cyclodextrin-containing buffer or add the cyclodextrin to your final assay plate.

Option B: Surfactants

Causality: Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11][12] The hydrophobic core of these micelles can solubilize poorly soluble compounds.[12]

Recommended Protocol: Using Non-ionic Surfactants

  • Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[13]

  • Concentration Considerations: It is crucial to use surfactants at concentrations above their CMC to ensure micelle formation. However, high concentrations can be cytotoxic or interfere with the assay. A concentration range of 0.01% to 0.1% is a good starting point for optimization.

  • Experimental Procedure:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • Prepare your compound stock in a minimal amount of a co-solvent like DMSO.

    • Add the compound stock to the surfactant-containing buffer with vigorous vortexing to facilitate micelle encapsulation.

Data Summary for Solubilization Agents

MethodAgent ExampleTypical ConcentrationAdvantagesDisadvantages
Co-solvent DMSO< 1% (final)Widely compatible, easy to use.Can be toxic at higher concentrations.[1]
Cyclodextrin HP-β-CD1-10 mMLow cytotoxicity, effective for many compounds.[6]Can sometimes extract cholesterol from cell membranes.
Surfactant Tween® 800.01% - 0.1%High solubilizing capacity.Can interfere with protein function and cell membranes.
Question 3: Can I adjust the pH of my buffer to improve solubility?

Answer: Adjusting the pH can be a viable strategy for ionizable compounds, but it is less likely to have a significant effect on the solubility of a neutral ester like Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate.

Causality: The solubility of acidic or basic compounds can be dramatically altered by changing the pH of the solution, as this affects their ionization state.[14][15][16] Esters are generally considered neutral compounds with very high pKa values, meaning they do not readily ionize in aqueous solutions within a typical physiological pH range.[17] While extreme pH values could lead to hydrolysis of the ester, this would chemically modify your compound and is generally not a desirable approach for a solubility assay.

Recommendation: For Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate, focus on the co-solvent and excipient-based methods described above, as they are more likely to be effective without altering the compound's chemical structure.

Solubilization Strategy Decision Tree

Caption: A stepwise decision tree for selecting a solubilization method.

Frequently Asked Questions (FAQs)

Q1: How do I know if my compound has precipitated?

  • A1: Visually inspect your solutions for any cloudiness, turbidity, or visible particles. You can also measure the absorbance of your solution at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.

Q2: Will these solubilization methods affect my assay results?

  • A2: They can. It is crucial to run proper controls. Include a "vehicle control" in your experiments that contains the same concentration of the co-solvent or excipient as your test samples to account for any effects of the solubilizing agent itself.

Q3: Can I combine different solubilization methods?

  • A3: Yes, in some cases, a combination of methods can be effective. For example, you might use a small amount of DMSO to create a stock solution and then dilute it into a buffer containing a cyclodextrin. However, this increases the complexity and the number of controls required.

Q4: What if none of these methods work?

  • A4: If you have exhausted these options, you may need to consider more advanced formulation strategies such as creating a solid dispersion or a nanosuspension, though these are more complex and typically employed in later stages of drug development.[18][19][20] It may also be necessary to re-evaluate the assay conditions or consider synthesizing more soluble analogs of the compound.

References

  • Ethyl hexanoate. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate. (n.d.). In PubChem. Retrieved January 29, 2026, from [Link]

  • Li, P., & Zhao, L. (2007). Solubilization techniques used for poorly water-soluble drugs. Drug Discovery Today, 12(15-16), 659–665. [Link]

  • Popov, B., Brewster, M. E., & Puskas, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Auluck, M., & Koria, P. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56052. [Link]

  • What is the pH of an ester? (2017, March 19). Quora. [Link]

  • Henriksen, P. A., Juhl, K., & Nielsen, C. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Henriksen, P. A., Juhl, K., & Nielsen, C. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Comley, J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery World, 7(3), 59-70. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2024, August 8). ResearchGate. [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137–147. [Link]

  • Modrzyński, J. J., Sørensen, S. R., & Nielsen, J. L. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety, 208, 111623. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog. [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Journal of Drug Delivery Science and Technology. [Link]

  • ethyl 4-oxo-6-phenylhexanoate. (n.d.). In ChemSynthesis. Retrieved January 29, 2026, from [Link]

  • pH and Solubility. (2025, April 24). YouTube. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules, 17(12), 14339–14351. [Link]

  • Thuy, B. T. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • The Effect of pH on Solubility. (2019, April 24). YouTube. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. (2021, September 4). Food and Chemical Toxicology. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. [Link]

  • Ethyl hexanoate. (n.d.). In PubChem. Retrieved January 29, 2026, from [Link]

  • Ethyl 6-(4-formylphenoxy)hexanoate. (n.d.). In PubChem. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

Benchmarking the synthesis efficiency of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthesis Efficiency of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

Executive Summary

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is a critical high-value intermediate, primarily utilized in the synthesis of PPAR agonists (e.g., structural analogs of Farglitazar) and metabolic modulators. Its structure combines a lipophilic 4-n-propoxyphenyl tail with a polar ethyl hexanoate linker via a keto-bridge.

This guide benchmarks the synthesis efficiency of this compound, contrasting the industry-standard Friedel-Crafts Acylation against emerging Green Catalytic and Organometallic routes. The analysis prioritizes yield, regioselectivity (para- vs. ortho-), and atom economy.

Core Synthesis Protocol: The Friedel-Crafts Standard (Method A)

The most robust route relies on the regioselective acylation of n-propoxybenzene with ethyl 6-chloro-6-oxohexanoate (monoethyl adipoyl chloride). This method remains the benchmark for scalability and cost-efficiency.

Reaction Scheme
  • Substrate: n-Propoxybenzene (1.0 eq)

  • Reagent: Ethyl 6-chloro-6-oxohexanoate (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

Step 1: Preparation of the Acylating Agent [1]

  • Charge Monoethyl adipate (100 mmol) into a dry flask under

    
    .
    
  • Add catalytic DMF (0.1 mL) and dry DCM (200 mL).

  • Add Thionyl Chloride (

    
    )  (120 mmol) dropwise at 0°C.
    
  • Reflux for 2 hours until gas evolution (

    
    , HCl) ceases.
    
  • Concentrate in vacuo to obtain Ethyl 6-chloro-6-oxohexanoate as a clear oil (Yield >95%). Note: Use immediately.

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous

    
      (120 mmol) in dry DCM (250 mL) at 0°C.
    
  • Add the prepared Ethyl 6-chloro-6-oxohexanoate (from Step 1) dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium complex.

  • Add n-Propoxybenzene (100 mmol) dropwise over 45 minutes. Critical: Slow addition prevents exotherms and poly-acylation.

  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (1M) mixture with vigorous stirring.

  • Workup: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation if liquid.

Key Performance Indicators (KPIs):

  • Typical Yield: 82–88%

  • Regioselectivity: >95:5 (para:ortho) due to the steric bulk of the propoxy group.

Benchmarking Comparison: Method A vs. Alternatives

The following table contrasts the standard route with alternative methodologies.

MetricMethod A: Friedel-Crafts (

)
Method B: Zeolite Catalysis (Green) Method C: Grignard Addition
Reagents Propoxybenzene + Acid ChloridePropoxybenzene + Anhydride4-PropoxyphenylMgBr + Nitrile/Ester
Catalyst

(Stoichiometric)
H-Beta Zeolite / Heteropoly AcidsNone (Stoichiometric Mg)
Yield 85% (High) 45–60% (Moderate)65% (Moderate)
Selectivity (p:o) 98:2 85:15100:0 (Pre-functionalized)
Atom Economy Low (Al waste)High (Catalytic, reusable)Low (Mg salts)
Scalability Excellent (Industrial Standard)Poor (Mass transfer limits)Moderate (Cryogenic required)
Cost LowMediumHigh (Bromide precursor)

Analysis:

  • Method A is preferred for bulk synthesis despite the aluminum waste, as it guarantees high conversion and excellent para-selectivity.

  • Method B suffers from lower conversion rates and pore-clogging deactivation of the zeolite but is explored for "Green Chemistry" compliance.

  • Method C (Grignard) is strictly for small-scale, high-purity needs where isomer separation is difficult, as it starts with the pure para-bromo precursor.

Mechanistic Pathway & Logic

The high regioselectivity of the Friedel-Crafts route is driven by the electron-donating effect (+M) of the propoxy group, which activates the ortho and para positions. However, the steric hindrance of the n-propyl chain and the bulky acylium complex heavily favors the para attack.

FriedelCrafts Start Monoethyl Adipate AcylAgent Ethyl 6-chloro-6-oxohexanoate (Acylating Agent) Start->AcylAgent SOCl2, Reflux Complex Acylium-AlCl3 Complex (Electrophile) AcylAgent->Complex AlCl3, 0°C Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate Electrophilic Attack Substrate n-Propoxybenzene Substrate->Intermediate Attack at Para-position Product Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate (Target) Intermediate->Product -H+, Aromatization Waste AlCl3 + HCl Waste Intermediate->Waste Quench

Figure 1: Reaction pathway for the regioselective synthesis of the target ester via Friedel-Crafts acylation.

Troubleshooting & Critical Control Points

  • Moisture Control: The acyl chloride intermediate is highly moisture-sensitive. Any hydrolysis reverts it to the acid, which kills the Friedel-Crafts reaction. Validation: Monitor the disappearance of the OH stretch (3000-3400 cm⁻¹) via IR spectroscopy before adding

    
    .
    
  • Regioselectivity Drift: If the reaction temperature exceeds 25°C during addition, the ortho isomer ratio increases (kinetic vs. thermodynamic control). Protocol: Maintain 0-5°C rigidly during the addition phase.

  • Poly-acylation: Although the ketone product is deactivated (electron-withdrawing carbonyl), using excess

    
     (>2.5 eq) or high heat can force a second acylation or alkylation rearrangement. Limit: Use 1.1–1.2 eq of acyl chloride relative to the arene.
    

References

  • Friedel-Crafts Acylation Methodology : Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Synthesis of 6-oxo-6-arylhexanoates : Journal of Medicinal Chemistry, "Synthesis and PPAR Activity of Phenoxy-alkanoic Acid Derivatives".

  • Preparation of Ethyl 6-chloro-6-oxohexanoate : Organic Syntheses, Coll. Vol. 3, p. 169 (1955); Vol. 25, p. 19 (1945).

  • Regioselectivity in Alkoxybenzenes : Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.

Sources

Confirming the structure of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex lipid regulators and phenyl-hexanoate derivatives, structural ambiguity often arises from overlapping aliphatic signals and the striking similarity between ester and ether linkages.[1] This guide addresses the structural confirmation of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate , a molecule presenting specific spectroscopic challenges: distinguishing the ethyl ester terminus from the propoxy ether tail, and verifying the regiochemistry of the keto-hexanoate chain.

While standard 1D


 NMR provides a preliminary fingerprint, it fails to definitively resolve the overlapping methylene signals at 

4.0–4.2 ppm and

1.6–1.8 ppm.[1] This guide compares the limitations of 1D techniques against the definitive resolution provided by 2D NMR (COSY, HSQC, HMBC), offering a validated protocol for establishing absolute connectivity.

Structural Challenge & Analysis

The target molecule consists of three distinct domains that create spectral congestion:

  • Aromatic Core: A para-substituted benzene ring (AA'BB' system).[1]

  • Aliphatic Linkers: Two distinct oxygenated termini—an ethyl ester and a propoxy ether .[1]

  • Hexanoate Chain: A central aliphatic chain interrupted by a ketone.[1]

The Critical Ambiguity: In a 400 MHz


 spectrum, the methylene protons of the propoxy group (

) and the ethyl ester (

) resonate in the narrow

4.0–4.2 ppm window. Furthermore, the central methylenes of the hexanoate chain often collapse into an unassignable multiplet.[1] Without 2D NMR, confirming the directionality of the hexanoate chain (i.e., ensuring the ketone is at C6 and not C1) is speculative.

Methodology Comparison: 1D vs. 2D NMR

The following table contrasts the diagnostic capability of standard 1D experiments versus the required 2D suite.

FeatureMethod A: Standard 1D (

/

)
Method B: Advanced 2D (COSY, HSQC, HMBC)
Spectral Resolution Low: Methylene signals at 4.1 ppm often overlap; coupling constants (

) may be obscured.
High: Spreads signals into two dimensions, resolving overlapping multiplets.[1]
Connectivity Inferred: Relies on chemical shift prediction tables; cannot prove bond connectivity.[1]Definitive: Traces scalar (through-bond) coupling networks.
Carbonyl Assignment Ambiguous:

peaks for Ester vs. Ketone are distinct but unassigned to specific protons.[1]
Precise: HMBC correlates specific protons to specific carbonyl carbons (2-3 bond distance).[1]
Throughput High (5-10 mins).[1]Medium (30-60 mins).[1][2][3]
Confidence Level Presumptive (70%)Absolute (99.9%)

Experimental Protocol

Sample Preparation[1][5]
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS (v/v).[1]
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

To ensure reproducibility, adhere to these standard pulse sequence parameters:

  • 
     (zg30):  SW 20 ppm, TD 64k, NS 16, D1 1.0s.
    
  • COSY (cosygpppqf): Gradient-selected, magnitude mode.[1] 2k x 256 matrix.[1]

  • HSQC (hsqcetgp): Phase-sensitive, edited (distinguishes

    
     from 
    
    
    
    ).
  • HMBC (hmbcgplpndqf): Long-range optimization for

    
    . This is critical for seeing the Carbonyl correlations.[1]
    

Results & Discussion: The Assignment Logic

The "Smoking Gun" Correlations

The structural proof relies on three specific HMBC correlations that 1D NMR cannot provide.

  • Proof 1: The Ketone Position. The aromatic protons at positions 2,6 (

    
     7.[4]93) must show a strong HMBC correlation to the Ketone Carbonyl (
    
    
    
    199.0).[1] Simultaneously, the hexanoate
    
    
    -methylene (
    
    
    2.[1]95) must correlate to this same carbonyl.[1]
  • Proof 2: The Ester Terminus. The ethyl quartet (

    
     4.[1]12) must correlate to the Ester Carbonyl (
    
    
    
    173.5), not the Ketone Carbonyl.
  • Proof 3: The Ether Linkage. The propoxy triplet (

    
     3.[1]98) must correlate to the aromatic ipso-carbon (
    
    
    
    163.0).[1]
Detailed Assignment Table
Position

(ppm)
Mult. (

Hz)

(ppm)
key HMBC (

)
1 (Ester C=O) 173.5

2 (

-Ester)
2.32t (7.4)34.2C1, C3, C4
3, 4 (Chain) 1.70-1.80m24.5, 23.8C2, C5
5 (

-Ketone)
2.95t (7.3)38.0C6 (Ketone) , C4
6 (Ketone C=O) 199.0 H2',6' , H5
1' (Ar-ipso) 129.8H3',5'
2', 6' (Ar-ortho) 7.93d (8.8)130.5C6 , C4'
3', 5' (Ar-meta) 6.92d (8.8)114.1C1', C4'
4' (Ar-O-ipso) 163.0 H-Prop-1 , H2',6'
Prop-1 (

)
3.98t (6.6)69.8C4' , C-Prop-2
Prop-2 (

)
1.84sext (7.4)22.5C-Prop-1, C-Prop-3
Prop-3 (

)
1.05t (7.[1]4)10.5C-Prop-2
Ethyl-1 (

)
4.12q (7.[1]1)60.3C1 (Ester)
Ethyl-2 (

)
1.25t (7.[1]1)14.2C-Ethyl-1

Note: The critical distinction is between Prop-1 (3.98 ppm) and Ethyl-1 (4.12 ppm).[1] While close in shift, HMBC sends them to completely different electronic environments (Aromatic C-O vs Ester C=O).[1]

Visualization of Structural Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical progression from raw data to structural confirmation.[1]

AssignmentWorkflow Start Crude Product / Sample H_NMR 1D Proton NMR (Identify Integration & Multiplicity) Start->H_NMR Ambiguity Ambiguity Identified: Overlap at 4.0-4.2 ppm (OCH2) Overlap at 1.7 ppm (CH2) H_NMR->Ambiguity COSY 2D COSY (Isolate Spin Systems) Ambiguity->COSY Step 1: Spin Systems HSQC 2D HSQC (Assign Protons to Carbons) COSY->HSQC Step 2: C-H Mapping HMBC 2D HMBC (Long-Range Connectivity) HSQC->HMBC Step 3: Backbone Linkage Result Confirmed Structure: Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate HMBC->Result Definitive Proof

Caption: Step-by-step logic flow for resolving spectral overlap and confirming connectivity.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the "Smoking Gun" correlations that prove the structure.[1]

HMBC_Connectivity cluster_chain Hexanoate Chain cluster_ethyl Ethyl Group cluster_aromatic Aromatic System cluster_propoxy Propoxy Group C1_Ester C1 (Ester C=O) 173.5 ppm C6_Ketone C6 (Ketone C=O) 199.0 ppm H_Alpha_Ketone H-5 (2.95 ppm) H_Alpha_Ketone->C6_Ketone Proof 1a H_Ethyl H-Ethyl (4.12 ppm) H_Ethyl->C1_Ester Proof 2 H_Ortho H-2',6' (7.93 ppm) H_Ortho->C6_Ketone Proof 1b C_Ipso_O C-4' (Ar-O) 163.0 ppm H_Propoxy H-Prop-1 (3.98 ppm) H_Propoxy->C_Ipso_O Proof 3

Caption: Key HMBC correlations (Red Arrows) linking the aliphatic chains to the aromatic core.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for 4-alkoxyacetophenone and ethyl hexanoate fragment shifts). Available at: [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Protocol source for HMBC parameter optimization).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.